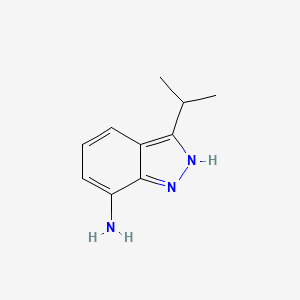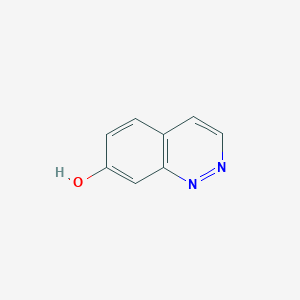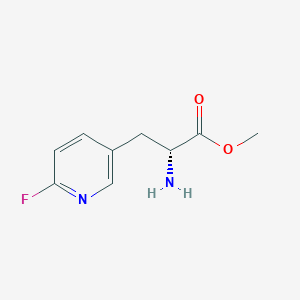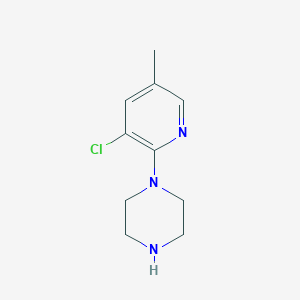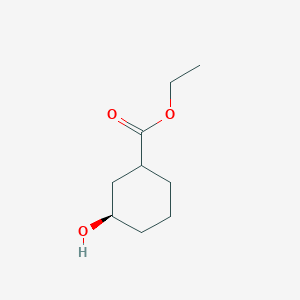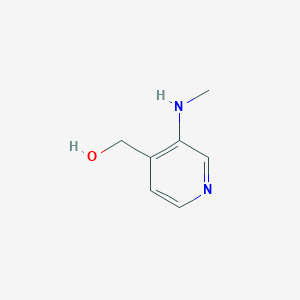
(3-(Methylamino)pyridin-4-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-(Methylamino)pyridin-4-yl)methanol is a chemical compound with the molecular formula C7H10N2O. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is known for its applications in organic synthesis and as an intermediate in the pharmaceutical industry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Method 1: The synthesis begins with 2-chloronicotinic acid, which reacts with methylamine hydrochloride, potassium carbonate, and cuprous bromide in DMF solvent at 100°C.
Method 2: Another method involves the reduction of 2-methylamino-3-pyridinecarboxylic acid tert-butyl ester using sodium borohydride or potassium borohydride in the presence of a Lewis acid.
Industrial Production Methods
The industrial production of (3-(Methylamino)pyridin-4-yl)methanol typically follows similar synthetic routes but on a larger scale. The reactions are optimized for yield and purity, and the processes are designed to be cost-effective and scalable .
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: (3-(Methylamino)pyridin-4-yl)methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Substitution: It can participate in substitution reactions, where the hydroxyl group or the methylamino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminium hydride and sodium borohydride are commonly used.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: Aldehydes and carboxylic acids.
Reduction: Derivatives with different degrees of hydrogenation.
Substitution: Compounds with different functional groups replacing the hydroxyl or methylamino groups.
Wissenschaftliche Forschungsanwendungen
(3-(Methylamino)pyridin-4-yl)methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Industry: It is used in the production of polymers and as an antioxidant in certain plastic materials.
Wirkmechanismus
The mechanism of action of (3-(Methylamino)pyridin-4-yl)methanol involves its interaction with specific molecular targets. In pharmaceutical applications, it acts by inhibiting certain enzymes or receptors, thereby exerting its therapeutic effects. The exact pathways and targets depend on the specific application and the derivatives formed from this compound .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(Methylamino)pyridine-3-methanol
- 2-(Methylamino)pyridine-4-methanol
- 3-(Methylamino)pyridine-2-methanol
Uniqueness
(3-(Methylamino)pyridin-4-yl)methanol is unique due to its specific position of the methylamino and hydroxyl groups on the pyridine ring. This unique structure imparts distinct chemical and biological properties, making it valuable in various applications .
Eigenschaften
Molekularformel |
C7H10N2O |
|---|---|
Molekulargewicht |
138.17 g/mol |
IUPAC-Name |
[3-(methylamino)pyridin-4-yl]methanol |
InChI |
InChI=1S/C7H10N2O/c1-8-7-4-9-3-2-6(7)5-10/h2-4,8,10H,5H2,1H3 |
InChI-Schlüssel |
MJCKQTDFCPPYDQ-UHFFFAOYSA-N |
Kanonische SMILES |
CNC1=C(C=CN=C1)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


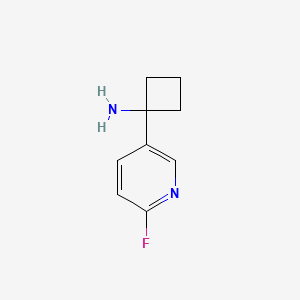
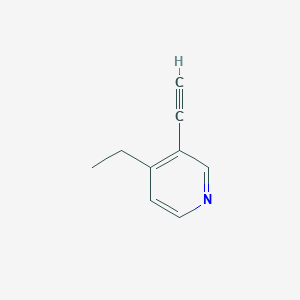
![1-Methyl-6-phenyl[1,2,4]triazolo[1,5-b][1,2,4]triazin-7(1H)-one](/img/structure/B13116162.png)
![2-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B13116167.png)
![3-(4-Methylphenyl)-2-[(3-methylphenyl)methyl]-2H-indazole](/img/structure/B13116169.png)

